
trans,trans-2,4-Nonadienal-D2
Overview
Description
trans,trans-2,4-Nonadienal-D2 is a deuterated derivative of nona-2,4-dienal, a compound characterized by the presence of two conjugated double bonds. The deuterium atoms replace hydrogen atoms at specific positions, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-2,4-Nonadienal-D2 typically involves the deuteration of nona-2,4-dienal. One common method is the catalytic hydrogenation of nona-2,4-dienal in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient deuteration.
Chemical Reactions Analysis
Types of Reactions
trans,trans-2,4-Nonadienal-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to saturated or partially saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemical Properties and Structure
trans,trans-2,4-Nonadienal-D2 (C9H12D2O) is characterized by its unique double bond configuration and deuterium labeling. The presence of deuterium enhances its stability and makes it useful in various analytical techniques.
Flavor Chemistry
One of the primary applications of this compound is in flavor chemistry. This compound is known for its role as a flavoring agent in food products. It contributes to the characteristic aroma and taste profiles of certain foods, particularly in dairy products.
- Case Study: Flavor Enhancement in Dairy Products
A study investigated the impact of various aldehydes, including this compound, on the flavor of pasteurized fluid milk. The research highlighted how these compounds influence sensory attributes and consumer acceptance . The study employed gas chromatography-olfactometry (GC-O) to assess the intensity and detection thresholds of these compounds.
Pest Control
Another significant application of this compound is in agricultural pest management. It has been identified as a volatile organic compound (VOC) with potential use as an attractant or repellent for specific pests.
- Case Study: Attractant for Tuta absoluta
Research focused on developing attractants for the tomato borer moth (Tuta absoluta) demonstrated that this compound exhibited significant attractive properties when tested against other VOCs. The study utilized olfactometer bioassays to evaluate the efficacy of this compound in attracting or repelling the pest .
Fermentation Processes
In the field of fermentation science, this compound has been studied for its role as a volatile compound produced during fermentation. Monitoring these volatiles is crucial for understanding flavor development and quality control.
- Case Study: Monitoring Volatile Compounds
A study utilized headspace sorptive extraction to monitor changes in volatile compounds during fermentation processes. The results indicated that this compound was among the key volatiles produced during fermentation stages . This highlights its importance in flavor development and quality assessment.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which trans,trans-2,4-Nonadienal-D2 exerts its effects involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s reactivity and stability, affecting its interaction with enzymes, receptors, and other biomolecules. The pathways involved may include alterations in metabolic processes and enzyme kinetics due to the isotopic effects of deuterium.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-Nona-2,4-dienal: The non-deuterated analog of trans,trans-2,4-Nonadienal-D2.
(2E,4E)-Deca-2,4-dienal: A similar compound with an additional carbon atom in the chain.
(2E,4E)-Hexa-2,4-dienal: A shorter-chain analog with similar conjugated double bonds.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The isotopic substitution can lead to differences in reaction rates, stability, and interaction with biological systems compared to its non-deuterated counterparts.
Biological Activity
Introduction
trans,trans-2,4-Nonadienal-D2 (CAS No. 5910-87-2) is an unsaturated aldehyde with a molecular formula of C9H14O. This compound is of significant interest due to its potential biological activities, including its role in flavor and fragrance applications, as well as its implications in food chemistry and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential health effects, and relevant case studies.
Property | Value |
---|---|
Molecular Weight | 138.21 g/mol |
Boiling Point | Not specified |
Structure | Chemical Structure |
CAS Number | 5910-87-2 |
The biological activity of this compound is primarily attributed to its reactivity as an α,β-unsaturated aldehyde. Such compounds are known to interact with cellular nucleophiles through Michael addition reactions, leading to the formation of adducts that can influence various biochemical pathways.
Key Mechanisms:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on certain cell lines. The compound's ability to form adducts with cellular macromolecules may lead to cellular stress and apoptosis in sensitive cell types.
- Mutagenicity : Studies have shown that similar compounds can exhibit mutagenic properties when subjected to metabolic activation. The potential for this compound to generate reactive species raises concerns regarding its mutagenic potential in vivo.
- Antioxidant Activity : Some studies suggest that certain α,β-unsaturated aldehydes can exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.
Case Study 1: Mutagenicity Assessment
A study focusing on the mutagenic potential of various cooked food mutagens included this compound as a compound of interest. Using the Ames test with Salmonella typhimurium strains TA98 and TA100, it was found that this compound exhibited significant mutagenic activity under specific conditions (e.g., metabolic activation) .
Case Study 2: Flavor Profile Analysis
In flavor chemistry research, this compound has been identified as a key component contributing to the aroma profile of certain cooked foods. Its presence has been linked to the formation of desirable flavor notes in grilled and roasted products .
Case Study 3: Toxicological Evaluation
A comprehensive toxicological evaluation indicated that exposure to high concentrations of this compound could lead to adverse health effects in animal models. Long-term exposure studies revealed potential carcinogenic effects associated with its metabolic byproducts .
Comparative Analysis with Related Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
trans-2-Hexenal | α,β-unsaturated aldehyde | Flavoring agent; low toxicity |
trans,trans-2,4-Hexadienal | α,β-unsaturated aldehyde | Similar mutagenicity profile |
3-Amino-1-methyl-5H-pyrido(4,3-b)indole | Heterocyclic amine | High mutagenicity; carcinogenic |
Q & A
Q. Basic: What are the validated synthesis protocols for producing isotopically labeled trans,trans-2,4-Nonadienal-D2 with high deuterium incorporation?
Answer :
Synthesis typically involves deuterium exchange or incorporation during precursor reactions. For example:
- Use deuterated aldehydes or ketones in Wittig or Horner-Wadsworth-Emmons reactions to introduce D2 at specific positions.
- Purification via preparative GC or HPLC to isolate the deuterated compound. Isotopic purity (≥98%) is confirmed using and high-resolution mass spectrometry (HRMS) .
Q. Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Answer :
- GC-MS with Stable Isotope Dilution : Use deuterated internal standards (e.g., trans,trans-2,4-Nonadienal-D4) to correct for matrix effects and ionization variability.
- LC-HRMS : Enables detection at trace levels (LOQ < 1 ng/mL) in complex samples like cell lysates or plant extracts. Validate with spike-recovery experiments (85–115% recovery) .
Q. Advanced: How does isotopic labeling (D2) influence the compound’s stability in lipid peroxidation studies compared to the non-deuterated form?
Answer :
Deuteration can alter kinetic isotope effects (KIE), slowing hydrogen abstraction during radical-mediated lipid peroxidation. Experimental design considerations:
- Compare degradation rates of deuterated vs. non-deuterated forms under oxidative conditions (e.g., Fe/HO).
- Track deuterium retention via LC-MS/MS over time to assess metabolic stability .
Q. Advanced: What experimental strategies resolve contradictions in reported adsorption efficiencies of this compound across different materials?
Answer :
- Isotherm Modeling : Apply Freundlich or Langmuir models to adsorption data (e.g., activated carbon vs. silica). For trans,trans-2,4-decadienal analogs, Freundlich constants (K) vary by material porosity and pH .
- Controlled Variable Testing : Systematically adjust parameters (pH, temperature) to identify confounding factors. Replicate studies using standardized materials (e.g., NIST-certified adsorbents) .
Q. Basic: What are the best practices for storing this compound to prevent degradation in long-term studies?
Answer :
- Store in amber vials under inert gas (Ar/N) at −80°C.
- Add stabilizers (e.g., 0.01% BHT) to inhibit autoxidation. Monitor purity quarterly via GC-FID .
Q. Advanced: How can click chemistry-based proteomics identify molecular targets of this compound in inflammatory pathways?
Answer :
- Probe Design : Synthesize an alkyne-tagged derivative for bioorthogonal tagging.
- Pull-Down Assays : Incubate with cell lysates, perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and analyze bound proteins via LC-MS/MS.
- Validation : Use siRNA knockdown of identified targets (e.g., Hsp90 or 14-3-3ζ) to confirm functional roles in inflammation .
Q. Advanced: How do researchers address variability in aldehyde compound quantification when using this compound as an internal standard?
Answer :
- Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., plasma or plant extract) to account for ion suppression.
- Cross-Validation : Compare results across multiple instruments (e.g., GC-MS vs. LC-MS) and apply statistical tests (e.g., Welch’s t-test for non-equal variances) .
Q. Basic: What ethical and safety protocols are critical when handling this compound in human cell line studies?
Answer :
- Ethical Approval : Document compliance with institutional review boards (IRBs) for cytotoxicity assays.
- Safety Measures : Use fume hoods for volatile aldehyde handling; monitor occupational exposure limits (OELs) with real-time sensors .
Q. Advanced: What computational tools predict the reactivity of this compound in enzymatic vs. non-enzymatic pathways?
Answer :
- DFT Calculations : Model electrophilic attack sites (e.g., α,β-unsaturated carbonyl regions) using Gaussian or ORCA software.
- Docking Simulations : Predict interactions with aldehyde dehydrogenases (ALDHs) using AutoDock Vina. Validate with kinetic assays (K, V) .
Q. Advanced: How can FAIR data principles improve reproducibility in studies involving this compound?
Answer :
- Data Sharing : Upload raw spectra, synthesis protocols, and isotherm data to repositories like Chemotion or RADAR4Chem.
- Metadata Standards : Use ISA-Tab format to document experimental conditions, ensuring machine-readable accessibility .
Properties
IUPAC Name |
(2E,4E)-3,4-dideuterionona-2,4-dienal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+/i6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXNZJDGDGPJ-GZPSEYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C\CCCC)/C(=C/C=O)/[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.